molecular formula C8H12N2O B1281601 5-Ethoxy-6-methylpyridin-2-amine CAS No. 73101-79-8

5-Ethoxy-6-methylpyridin-2-amine

Cat. No. B1281601
CAS RN: 73101-79-8
M. Wt: 152.19 g/mol
InChI Key: BATUATIMONERQY-UHFFFAOYSA-N
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Description

5-Ethoxy-6-methylpyridin-2-amine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The papers provided discuss various pyridine derivatives, their synthesis, structural elucidation, and potential applications, particularly in the context of biological activity and material science .

Synthesis Analysis

The synthesis of pyridine derivatives, including those related to 5-ethoxy-6-methylpyridin-2-amine, involves various strategies. For instance, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines is achieved through cyclization and nucleophilic substitution reactions . Another method involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent regioselective reactions to produce 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . Additionally, the synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-ethoxypyridine derivatives is reported using aromatic aldehydes, malononitrile, and ethanol in the presence of NaOH . These methods highlight the versatility of synthetic approaches to access various pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by various spectroscopic and crystallographic techniques. For example, the structure of a squaric acid derivative related to 5-ethoxy-6-methylpyridin-2-amine is elucidated using single crystal X-ray diffraction, IR-spectroscopy, UV-spectroscopy, and thermal analysis . The title compound, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, exhibits a nearly planar structure with intermolecular hydrogen bonds contributing to the crystal structure . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is influenced by their functional groups and molecular structure. For instance, the amination of bromo-derivatives of pyridine, which could be related to the synthesis of 5-ethoxy-6-methylpyridin-2-amine, involves intermediates such as pyridynes . The formation of Schiff bases through the reaction of aldehydes and amines is another example of the chemical reactivity of pyridine derivatives . These reactions are important for the functionalization and further development of pyridine-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of substituents like ethoxy and methyl groups can influence these properties. For example, the squaric acid derivative exhibits a phase transition at 200°C, which is significant for its nonlinear optical (NLO) applications . The crystal structure and intermolecular interactions also play a role in the material properties of these compounds .

Scientific Research Applications

Chemical Synthesis and Intermediates

  • Aminations of Bromo-Derivatives : Research on the amination of bromo-derivatives of pyridines, involving compounds similar to 5-ethoxy-6-methylpyridin-2-amine, indicates these reactions can yield various pyridine-based compounds. This is significant in synthetic chemistry for creating diverse molecular structures (Pieterse & Hertog, 2010).

  • Reductive Amination : 5-Ethoxy-6-methylpyridin-2-amine-like compounds have been used in reductive amination processes, particularly with borane complexes, to efficiently convert ketones and aldehydes to amines (Burkhardt & Coleridge, 2008).

  • Formation of Aminals : Compounds akin to 5-ethoxy-6-methylpyridin-2-amine have been used in the formation of aminals through Pummerer rearrangement, a chemical reaction that restructures molecules (Rakhit, Georges, & Bagli, 1979).

Biological Applications

  • Synthesis of HIV-1 Inhibitors : Derivatives of pyridines, which include 5-ethoxy-6-methylpyridin-2-amine, have been synthesized and tested for their potential inhibitory effects on HIV-1, demonstrating the compound's relevance in medicinal chemistry (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Novel Compound Synthesis

  • Synthesis of Pyridine-Based Derivatives : Pyridine derivatives, similar to 5-ethoxy-6-methylpyridin-2-amine, have been synthesized using cross-coupling reactions. These derivatives hold significance for their potential applications in various fields like pharmacology and materials science (Ahmad et al., 2017).

  • Development of Fluorescence Probes : Derivatives of 5-ethoxy-6-methylpyridin-2-amine have been explored for the development of high-affinity ratiometric fluorescence probes, which are crucial for biological imaging and molecular diagnostics (Hagimori et al., 2022).

Safety And Hazards

The safety information for 5-Ethoxy-6-methylpyridin-2-amine includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The compound is labeled with the GHS07 pictogram .

properties

IUPAC Name

5-ethoxy-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-11-7-4-5-8(9)10-6(7)2/h4-5H,3H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATUATIMONERQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512121
Record name 5-Ethoxy-6-methylpyridin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID30512121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-6-methylpyridin-2-amine

CAS RN

73101-79-8
Record name 5-Ethoxy-6-methyl-2-pyridinamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-6-methylpyridin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID30512121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethoxy-6-methylpyridin-2-amine
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Synthesis routes and methods

Procedure details

18.2 g of the nitro compound obtained above was suspended in 300 ml of ethanol, which was reduced over 2 g of 5% palladium black under atmospheric pressure. After reaction, the catalyst was filtered off and the solvent was evaporated in vacuo. The residue was crystallized from benzene to obtain 13.8 g of 3-ethoxy-2-methyl-6-aminopyridine (Compound IV where R2 =C2H5), m.p. 98°-99° C.
Name
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

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